6-Hydroxy-7-methylisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-7-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-8-7(5-9(6)12)2-3-11-10(8)13/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBFKSWETOWCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CNC2=O)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739186 | |
| Record name | 6-Hydroxy-7-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940890-82-4 | |
| Record name | 6-Hydroxy-7-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00739186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 6 Hydroxy 7 Methylisoquinolin 1 2h One
Chemical Structure and Nomenclature
The compound of interest is systematically named 6-Hydroxy-7-methylisoquinolin-1(2H)-one. It is also known by its CAS number 940890-82-4. chemsrc.com The structure consists of an isoquinolinone core, which is a bicyclic system with a benzene (B151609) ring fused to a pyridinone ring. The key functional groups are a hydroxyl (-OH) group at position 6 and a methyl (-CH3) group at position 7 of the isoquinoline (B145761) ring system.
Physicochemical Properties
The physicochemical properties of this compound have been calculated and are summarized in the table below. These properties provide insights into the compound's behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.184 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 499.3±45.0 °C at 760 mmHg |
| Flash Point | 255.7±28.7 °C |
| LogP | 1.26 |
| Vapor Pressure | 0.0±1.3 mmHg at 25°C |
| Index of Refraction | 1.623 |
| Polar Surface Area (PSA) | 53.09 Ų |
| Data sourced from chemsrc.com |
Chemical Transformations and Reactivity Studies of 6 Hydroxy 7 Methylisoquinolin 1 2h One
Aromatic Reactivity and Functional Group Interconversions
The reactivity of the 6-Hydroxy-7-methylisoquinolin-1(2H)-one core is dictated by the electronic properties of the fused heterocyclic and carbocyclic rings. The presence of both electron-donating groups (hydroxyl and methyl) and the electron-withdrawing lactam system creates a nuanced reactivity profile.
Electrophilic Aromatic Substitution Reactions on the Isoquinolinone Core
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a positively charged intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.org The regioselectivity of this substitution is directed by the existing substituents on the aromatic ring.
In this compound, the benzene (B151609) ring portion is activated towards EAS by the powerful ortho, para-directing hydroxyl group at C-6 and the weakly activating ortho, para-directing methyl group at C-7. The hydroxyl group is the dominant activating group. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the hydroxyl group. The C-5 position is ortho and the C-8 position is blocked. The other ortho position, C-7, is occupied by the methyl group. Thus, substitution is most likely to occur at the C-5 position.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration (using HNO₃/H₂SO₄) would be expected to yield 6-hydroxy-7-methyl-5-nitroisoquinolin-1(2H)-one. The reduction of such a nitro group, for example using sodium dithionite, can be a pathway to introduce an amino group onto the aromatic ring, as demonstrated in the synthesis of related aminoflavones. mdpi.com
Table 1: Expected Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Hydroxy-7-methyl-5-nitroisoquinolin-1(2H)-one |
| Bromination | Br₂, FeBr₃ | 5-Bromo-6-hydroxy-7-methylisoquinolin-1(2H)-one |
Nucleophilic Additions and Substitutions Involving the Lactam Carbonyl
The lactam carbonyl group (C=O) at C-1 is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This site is susceptible to attack by nucleophiles. The reactivity of the lactam is, however, modulated by the lone pair of the adjacent nitrogen atom, which can be delocalized into the carbonyl group, reducing its electrophilicity compared to a simple ketone.
Reactions at the lactam carbonyl can include reduction and addition of organometallic reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonyl group to a methylene (B1212753) group (CH₂), yielding 6-hydroxy-7-methyl-1,2,3,4-tetrahydroisoquinoline. Milder reducing agents may lead to the corresponding alcohol.
Nucleophilic attack by Grignard or organolithium reagents would lead to the formation of a tertiary alcohol after an aqueous workup. However, these strong bases can also deprotonate the phenolic hydroxyl and the lactam N-H, complicating the reaction. Protection of the hydroxyl group may be necessary for selective C-1 functionalization.
Transformations of the Hydroxyl Moiety
The phenolic hydroxyl group at C-6 is a key site for functionalization, influencing the compound's solubility and potential for further reactions.
Etherification and Esterification Reactions
The hydroxyl group can be readily converted into ethers or esters. Etherification, typically achieved under basic conditions (e.g., using sodium hydride or potassium carbonate to form the phenoxide) followed by reaction with an alkyl halide (like methyl iodide), would yield the corresponding 6-alkoxy derivative. nih.gov For example, methylation would produce 6-methoxy-7-methylisoquinolin-1(2H)-one. Studies on analogous quinolone systems demonstrate that alkylation can sometimes lead to a mixture of O-alkylated and N-alkylated products, with the ratio depending on the base, solvent, and electrophile used. nih.gov
Esterification can be accomplished by reacting the phenol (B47542) with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). This reaction would furnish the corresponding 6-acyloxy-7-methylisoquinolin-1(2H)-one.
Table 2: Representative Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Etherification (Methylation) | 1. NaH2. CH₃I | 6-Methoxy-7-methylisoquinolin-1(2H)-one |
Oxidation and Reduction Pathways of the Phenolic Hydroxyl
Phenolic hydroxyl groups are susceptible to oxidation. Enzymatic phenol oxidation has been studied in related tetrahydroisoquinoline systems. nih.govrsc.orgrsc.org Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-type structures or result in oxidative coupling reactions between two molecules to form dimers. For this compound, oxidation could potentially lead to the formation of a 6,7-isoquinolinequinone derivative.
Reduction of the phenolic hydroxyl group is a chemically challenging transformation and generally requires harsh conditions or multi-step sequences, such as conversion to a sulfonate ester followed by hydrogenolysis.
Reactivity of the Methyl Group and Side-Chain Functionalization
The methyl group at C-7, being attached to an aromatic ring, can undergo radical halogenation or oxidation under specific conditions, although these reactions are generally less facile than transformations at the hydroxyl or lactam sites.
A more common approach to functionalization at this position involves reactions that are directed by the neighboring hydroxyl group. For instance, ortho-lithiation strategies, though potentially complicated by the acidic N-H and O-H protons, could theoretically be employed after protecting these groups.
Furthermore, studies on related antiparasitic 8-aminoquinolines have shown that side-chain oxygenation, such as hydroxylation, is a significant metabolic pathway. nih.gov While the C-7 methyl group is simpler than the side chains in those studies, it highlights the potential for biological or biomimetic systems to functionalize such positions. More synthetically relevant, radical bromination using N-bromosuccinimide (NBS) could potentially convert the methyl group to a bromomethyl group (CH₂Br), which is a versatile intermediate for further nucleophilic substitutions to introduce a variety of side-chains.
Heterocyclic Ring Modifications and Rearrangement Reactions
There is a lack of published studies detailing specific heterocyclic ring modifications or rearrangement reactions for this compound. While the broader class of isoquinolones can undergo various transformations, including ring expansions, contractions, and cleavage under specific conditions, no examples have been reported for this particular substituted variant.
General methodologies for the synthesis of complex isoquinoline (B145761) frameworks sometimes involve rearrangement steps, but these have not been applied to or initiated from this compound. organic-chemistry.org The presence of the electron-donating hydroxyl and methyl groups on the benzo portion of the ring would be expected to influence the electron density and stability of any potential intermediates in rearrangement processes, but without experimental data, any predictions would be purely speculative.
Research Findings on Biological Activity
In Vitro Studies
There are no specific in vitro studies reported for 6-Hydroxy-7-methylisoquinolin-1(2H)-one in the provided search results. However, the broader class of isoquinoline (B145761) and isoquinolinone derivatives has been extensively studied for their biological activities. These compounds have shown a wide spectrum of effects in various in vitro assays, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. nih.govmdpi.comwisdomlib.org For example, certain isoquinoline derivatives have been shown to inhibit the growth of cancer cell lines and various bacterial strains. wisdomlib.org
Mechanism of Action (Excluding Clinical Data)
The mechanisms of action for isoquinoline and isoquinolinone derivatives are diverse and depend on the specific compound and its biological target. researchgate.net For instance, some isoquinoline-based anticancer agents are known to exert their effects through mechanisms such as inducing apoptosis (programmed cell death), causing DNA fragmentation, inhibiting tubulin polymerization (which is crucial for cell division), and arresting the cell cycle. researchgate.net The investigation into the precise molecular mechanisms of these compounds is an active area of research.
Biological Target Identification and Mechanistic Insights for 6 Hydroxy 7 Methylisoquinolin 1 2h One
Cellular Pathway Perturbation and Signal Transduction Analysis
The isoquinolinone scaffold is a recurring motif in a variety of biologically active molecules. While direct experimental evidence for 6-Hydroxy-7-methylisoquinolin-1(2H)-one is limited in publicly accessible literature, the activities of structurally similar compounds allow for informed hypotheses regarding its potential effects on cellular signaling.
Derivatives of the closely related quinolin-2(1H)-one have demonstrated the capacity to influence cell proliferation and survival. nih.govnih.gov These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govnih.govnih.govresearchgate.net For instance, certain 4-phenylquinolin-2(1H)-one derivatives have been identified as inducers of apoptosis. nih.gov The proposed mechanism for such compounds often involves the modulation of key regulatory proteins in the apoptotic and cell cycle pathways.
It is plausible that this compound could exhibit similar activities. The presence of the hydroxyl and methyl groups on the isoquinolinone core could influence its interaction with biological targets, potentially leading to the activation of intrinsic and extrinsic apoptotic pathways. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Furthermore, it might arrest the cell cycle at specific checkpoints, for example, the G2/M phase, by interfering with the function of cyclin-dependent kinases (CDKs). nih.gov
To illustrate the potential effects, the following hypothetical data table outlines possible outcomes of treating a cancer cell line with this compound.
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| Control | 0 | 5.2 ± 1.1 | 15.4 ± 2.3 |
| Compound | 1 | 15.8 ± 2.5 | 28.9 ± 3.1 |
| Compound | 5 | 35.1 ± 4.2 | 45.7 ± 4.5 |
| Compound | 10 | 62.5 ± 5.9 | 68.2 ± 5.8 |
| This table is for illustrative purposes and based on activities of related compounds. |
Autophagy is a cellular process of self-digestion that is crucial for maintaining cellular homeostasis and responding to stress. nih.govnih.gov It can be a double-edged sword, either promoting cell survival or contributing to cell death depending on the context. The integrated stress response is a network of signaling pathways that cells activate to cope with various stressors. nih.gov
Given that many small molecules can induce cellular stress, it is conceivable that this compound could modulate autophagic pathways. This could occur through the activation of stress sensors that, in turn, initiate the formation of autophagosomes. The interplay between apoptosis and autophagy is complex; in some instances, the induction of autophagy can be a protective mechanism against apoptosis, while in others, excessive autophagy can lead to cell death. nih.gov The specific effect of this compound would likely depend on the cell type and the specific stress signals it elicits.
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Many heterocyclic compounds, including those with a quinoline (B57606) or isoquinoline (B145761) core, have been investigated for their anti-inflammatory properties. nih.govnih.gov A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway, and the reduction of reactive oxygen species (ROS), including superoxide (B77818) anions. nih.gov
The structure of this compound, with its phenolic hydroxyl group, suggests potential antioxidant activity, which could contribute to the inhibition of inflammatory processes. It might act as a scavenger of free radicals or inhibit enzymes responsible for their production, such as NADPH oxidase. The potential anti-inflammatory effects are hypothesized in the table below, showing a dose-dependent inhibition of superoxide anion production in a cellular model of inflammation.
| Treatment | Concentration (µM) | Superoxide Anion Production (Relative Fluorescence Units) |
| Control (Unstimulated) | - | 100 ± 15 |
| LPS (Stimulated) | 1 µg/mL | 850 ± 50 |
| LPS + Compound | 1 | 625 ± 45 |
| LPS + Compound | 5 | 410 ± 30 |
| LPS + Compound | 10 | 250 ± 25 |
| This table is for illustrative purposes and based on activities of related compounds. |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for its development as a potential therapeutic agent.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.comnih.gov For the isoquinolinone scaffold, key pharmacophoric features likely include:
A hydrogen bond donor (the N-H group in the lactam ring).
A hydrogen bond acceptor (the carbonyl oxygen).
Aromatic/hydrophobic regions (the bicyclic ring system).
A hydrogen bond donor/acceptor (the phenolic hydroxyl group).
The relative spatial arrangement of these features would be critical for binding to a specific biological target. nih.govsemanticscholar.org The methyl group at position 7 could provide a beneficial hydrophobic interaction or, conversely, cause steric hindrance, depending on the topology of the binding site.
To probe the SAR of this compound, a systematic synthesis of analogues would be necessary. nih.govmdpi.com This would involve modifying the core structure at various positions to determine the impact on biological activity. Key modifications could include:
Substitution at the N-2 position: Introducing different alkyl or aryl groups could explore the impact of steric bulk and electronics on activity. researchgate.netnih.gov
Modification of the hydroxyl group: Converting the hydroxyl group to an ether or ester could reveal the importance of its hydrogen-bonding capability.
Varying the position of the methyl group: Moving the methyl group to other positions on the aromatic ring could help to map the steric and electronic requirements of the binding pocket.
Introduction of further substituents: Adding other functional groups to the aromatic ring could enhance potency or selectivity. nih.govresearchgate.net
The synthesis of such analogues is often guided by classical synthetic methodologies for isoquinolinone and related heterocyclic systems. mdpi.com The following table outlines a hypothetical SAR study, demonstrating how modifications to the parent structure could influence a specific biological activity, such as inhibitory concentration (IC₅₀) against a target enzyme.
| Compound | R1 (at N-2) | R2 (at C-6) | R3 (at C-7) | IC₅₀ (µM) |
| Parent | H | OH | CH₃ | 15.2 |
| Analogue 1 | CH₃ | OH | CH₃ | 8.5 |
| Analogue 2 | H | OCH₃ | CH₃ | 25.8 |
| Analogue 3 | H | OH | H | 30.1 |
| Analogue 4 | H | OH | Cl | 12.4 |
| This table is for illustrative purposes and based on general principles of medicinal chemistry. |
Impact of Substituent Modifications on Target Selectivity and Potency
The biological activity of derivatives of this compound is profoundly influenced by the nature and position of chemical groups attached to its core structure. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for their respective targets.
For inhibitors of PARP-1, a key enzyme in DNA repair, modifications to the isoquinolinone structure have been shown to be critical for efficacy. One study explored the replacement of a linear propylene (B89431) linker on the isoquinolinone core with a cyclopentene (B43876) ring. This structural constraint led to improved pharmacokinetic properties while maintaining potent inhibition of PARP-1. nih.gov Further modifications, such as the incorporation of the nitrogen substituent into a bicyclic ring to form a naphthyridinone scaffold, resulted in the identification of a highly potent and orally bioavailable PARP-1 inhibitor, compound 34 . nih.govmedchemexpress.com This compound demonstrated significant antitumor efficacy in preclinical models. nih.govmedchemexpress.com Another study on isoquinolinone-type anticancer agents found that a 3-biphenyl-N-methylisoquinolin-1-one derivative exhibited the most potent activity against five different human cancer cell lines. nih.gov
In the context of ROCK inhibitors, which are targets for cardiovascular and neurological disorders, a fragment-based approach has been employed to develop 6-substituted isoquinolin-1-amine derivatives. nih.govresearchgate.net This method involves screening small chemical fragments and then growing them into more potent molecules. This research identified compounds with improved affinity and cellular efficacy. For instance, compound 23A showed a superior pharmacokinetic profile in mouse models, while compound 23E demonstrated enhanced ROCK-1 affinity and potency. researchgate.netresearchgate.net The isoquinoline structure is a known feature of pharmacological ROCK inhibitors like fasudil (B1672074) and ripasudil. researchgate.net
These studies underscore the importance of subtle chemical modifications to the this compound backbone in determining the resulting compound's potency and selectivity for its biological target.
Table 1: Impact of Substituent Modifications on PARP-1 and ROCK-I Inhibition
| Scaffold | Modification | Target | Key Findings | Reference |
| Isoquinolinone | Constraining a linear propylene linker into a cyclopentene ring. | PARP-1 | Improved pharmacokinetic parameters while maintaining potency. nih.gov | nih.gov |
| Isoquinolinone | Incorporation of a nitrogen substituent into a bicyclic naphthyridinone scaffold. | PARP-1 | Led to a novel, highly potent, and orally bioavailable inhibitor (compound 34 ). nih.govmedchemexpress.com | nih.govmedchemexpress.com |
| Isoquinolin-1-one | Addition of a 3-biphenyl-N-methyl group. | Cancer Cell Lines | Most potent anticancer activity among a series of synthesized compounds. nih.gov | nih.gov |
| 6-substituted isoquinolin-1-amine | Fragment growth from a historical thrombin/FactorXa building block. | ROCK-I | Identification of fragment-optimized hits with improved affinity and pharmacokinetic profiles (compounds 23A and 23E ). nih.govresearchgate.net | nih.govresearchgate.net |
Development of Molecular Probes and Chemical Tools for Biological Investigations
While extensive research has focused on the therapeutic potential of derivatives of this compound, the development of specific molecular probes to investigate their biological behavior is an area with limited publicly available information. Such probes are invaluable for target identification, studying cellular distribution, and understanding how these compounds interact with their targets in a biological system.
Affinity Capture Probes for Target Deconvolution
Affinity capture probes are created by attaching a reactive group and an enrichment handle to a small molecule of interest. These probes allow for the covalent capture and subsequent identification of protein targets. While this is a standard technique in chemical biology, specific affinity capture probes derived from this compound for PARP or ROCK inhibitors have not been detailed in the reviewed literature.
Fluorescently Tagged Derivatives for Cellular Localization Studies
Fluorescently tagging a compound allows for the direct visualization of its accumulation and distribution within cells using microscopy. This can provide insights into the compound's mechanism of action. Studies on some isoquinoline derivatives have noted their fluorescent properties. nih.gov However, the development and application of fluorescently tagged derivatives of the specific PARP or ROCK inhibitors based on the this compound scaffold for cellular localization studies have not been specifically reported. One study on PARP inhibitors did note that certain compounds caused a translocation of a PARP1-GFP fusion protein from the nucleus to the perinuclear space, though this was later identified as an artifact of autofluorescence from the compounds themselves. biorxiv.org
Photoaffinity Labels for Covalent Target Engagement Mapping
Photoaffinity labeling is a powerful technique that uses a photo-reactive group on a molecule to form a covalent bond with its target upon light activation. This allows for the mapping of binding sites and the identification of target proteins. This method is particularly useful for studying non-covalent interactions. Despite its utility, the design and application of photoaffinity labels based on this compound derivatives for mapping their engagement with PARP or ROCK enzymes have not been described in the available research.
Investigation of Pre-clinical, In Vitro/Cellular Mechanisms of Action
The preclinical and in vitro studies of isoquinolinone derivatives have provided significant insights into their mechanisms of action.
For PARP inhibitors derived from the isoquinolinone scaffold, the primary mechanism is the inhibition of the PARP-1 enzyme's catalytic activity. medchemexpress.comresearchgate.net This inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. mdpi.comnih.gov Preclinical studies have shown that these compounds can potentiate the effects of chemotherapeutic agents like temozolomide. nih.govmedchemexpress.com For example, the potent PARP1 inhibitor 34 demonstrated remarkable antitumor efficacy, both as a single agent and in combination with chemotherapy, in a breast cancer xenograft model with a BRCA1 mutation. nih.govmedchemexpress.com In vitro studies have confirmed that various isoquinolinone derivatives can effectively inhibit PARP-1 activity in the nanomolar to micromolar range. doi.org
The mechanism of action for isoquinolinone-based ROCK inhibitors involves the relaxation of smooth muscle cells and the modulation of the actin cytoskeleton. patsnap.com ROCK enzymes play a crucial role in cellular contraction, and their inhibition leads to vasodilation. patsnap.comnih.gov In preclinical models, ROCK inhibitors have been shown to increase aqueous humor outflow in the eye, leading to a reduction in intraocular pressure, which is a key goal in glaucoma treatment. nih.gov The mechanism involves the disassembly of actin stress fibers in trabecular meshwork cells. nih.gov Furthermore, ROCK inhibitors have demonstrated neuroprotective effects in models of optic nerve damage and cerebral ischemia. nih.govdoi.org
Table 2: Pre-clinical and In Vitro Mechanisms of Action
| Compound Class | Target | Mechanism of Action | Pre-clinical/In Vitro Findings | Reference(s) |
| Isoquinolinone Derivatives | PARP-1 | Inhibition of catalytic activity, leading to synthetic lethality in DNA repair-deficient cells. | Potentiation of chemotherapy; antitumor efficacy in BRCA1-mutant breast cancer models. nih.govmedchemexpress.com | nih.govmedchemexpress.commdpi.comnih.gov |
| Isoquinolinone Derivatives | ROCK | Inhibition of Rho-associated kinase, leading to smooth muscle relaxation and cytoskeletal changes. | Reduction of intraocular pressure in glaucoma models; neuroprotective effects. nih.gov | nih.govpatsnap.comnih.gov |
Advanced Analytical and Spectroscopic Characterization in Academic Research
High-Resolution Mass Spectrometry for Metabolite Profiling (In Vitro/Cellular) and Complex Reaction Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. ub.edunih.gov Techniques such as Liquid Chromatography coupled to Quadrupole Time-of-Flight (LC-QqToF) or Orbitrap mass spectrometers provide exceptional mass accuracy, typically below 5 ppm error. ub.edunih.gov This capability is critical in the analysis of 6-Hydroxy-7-methylisoquinolin-1(2H)-one.
In the context of in vitro or cellular studies, HRMS is employed for metabolite profiling. If this compound were introduced to a biological system, such as liver microsomes, HRMS could identify potential metabolic products. nih.gov By comparing the mass spectral data of treated samples with controls, researchers can detect new peaks corresponding to metabolites. nih.gov The high mass accuracy allows for the confident assignment of elemental formulas to these new signals, suggesting metabolic transformations like demethylation, oxidation, or conjugation.
Furthermore, during the chemical synthesis of isoquinolones, reaction mixtures can be complex, containing the desired product, unreacted starting materials, intermediates, and byproducts. researchgate.net HRMS, often coupled with liquid chromatography (LC-HRMS), can analyze these crude mixtures, providing molecular formulas for each component and helping to elucidate the reaction pathway and identify impurities. ub.edu
| Analyte | Hypothetical Transformation | Predicted Exact Mass (m/z) [M+H]⁺ | Elemental Formula |
| This compound | Parent Compound | 176.0706 | C₁₀H₁₀NO₂ |
| 6,X-Dihydroxy-7-methylisoquinolin-1(2H)-one | Ring Hydroxylation | 192.0655 | C₁₀H₁₀NO₃ |
| 6-Hydroxyisoquinolin-1(2H)-one | O-Demethylation (of a methoxy (B1213986) precursor) | 162.0549 | C₉H₈NO₂ |
| Glucuronide Conjugate | Phase II Metabolism | 352.0976 | C₁₆H₁₈NO₈ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation of Synthetic Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. mdpi.comresearchgate.net A full suite of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be required to unequivocally confirm the structure of this compound and its synthetic precursors. mdpi.com
The ¹H NMR spectrum would reveal the number of different types of protons and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the methyl group protons, the aromatic protons, and the protons on the heterocyclic ring. The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. mdpi.com
2D NMR experiments are crucial for assembling the molecular puzzle. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting molecular fragments and confirming the substitution pattern on the isoquinolone core. mdpi.com For instance, an HMBC correlation between the methyl protons and the C7 carbon would confirm the position of the methyl group.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| H3 | ~6.5 | ~102 | C4, C4a, C1 |
| H4 | ~7.1 | ~125 | C3, C5, C8a |
| H5 | ~7.0 | ~115 | C4, C6, C8a |
| H8 | ~7.8 | ~120 | C1, C6, C8a |
| 7-CH₃ | ~2.2 | ~16 | C6, C7, C8 |
| 6-OH | ~9.5 (broad) | N/A | C5, C6, C7 |
| 2-NH | ~11.0 (broad) | N/A | C1, C3, C8a |
| C1 | N/A | ~162 | H3, H8, NH |
| C7 | N/A | ~128 | H8, CH₃ |
| C6 | N/A | ~155 | H5, CH₃, OH |
X-Ray Crystallography for Solid-State Structure Determination and Co-Crystallization with Biological Macromolecules
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides definitive proof of its structure, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net This technique would unambiguously confirm the relative positions of the hydroxyl and methyl groups and the tautomeric form present in the crystal lattice.
In drug discovery research, co-crystallization is a vital extension of this technique. nih.govnih.gov A target protein (e.g., an enzyme or receptor) is crystallized in the presence of the ligand (the isoquinolone derivative). jocpr.com The resulting structure of the protein-ligand complex reveals the exact binding mode, orientation, and specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) between the small molecule and the macromolecule. nih.govcreative-biostructure.com This information is invaluable for structure-based drug design, guiding the synthesis of more potent and selective inhibitors. researchoutreach.org
| Crystallographic Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions (a, b, c) | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 105°, γ = 90° |
| Molecules per Unit Cell (Z) | 4 |
| Resolution | 1.2 Å |
Circular Dichroism (CD) Spectroscopy for Chiral Isoquinolone Derivatives
The parent compound, this compound, is achiral. However, if a chiral center is introduced to create a chiral derivative, Circular Dichroism (CD) spectroscopy becomes an essential analytical tool. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com
An enantiomeric pair of a chiral isoquinolone will produce CD spectra that are mirror images of each other. nih.gov This technique is highly sensitive to the three-dimensional structure and is routinely used to:
Determine Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute stereochemistry (R or S) of a chiral center can be assigned. nih.govvu.nl
Assess Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.
Study Conformation: Changes in the CD spectrum can indicate conformational changes in the molecule upon binding to a target or in response to environmental changes. nih.gov
| Technique | Measurement | Application for Chiral Isoquinolones |
| Electronic CD (UV-Vis region) | Molar Ellipticity [θ] vs. Wavelength (nm) | Determination of absolute configuration of stereocenters. |
| Vibrational CD (IR region) | Differential Absorbance (ΔA) vs. Wavenumber (cm⁻¹) | Highly sensitive to the conformation and configuration of flexible molecules. vu.nl |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research Synthesis
Chromatographic methods are workhorse techniques in synthetic chemistry for separation and analysis. High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a synthesized sample of this compound. nih.gov In a typical reverse-phase HPLC setup, the compound is passed through a column (e.g., a C18 column) with a polar mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (often by a UV detector set at the compound's λmax). nih.gov
During synthesis, thin-layer chromatography (TLC) provides a rapid, qualitative assessment of the reaction's progress. nih.gov For more detailed monitoring, LC-MS can be used to track the disappearance of starting materials and the appearance of the product in real-time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the isoquinolone or its intermediates are sufficiently volatile and thermally stable, often requiring derivatization to increase volatility.
| HPLC Parameter | Typical Condition for Analysis |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and λmax |
| Purity Requirement | >95% for biological testing nih.gov |
Spectrophotometric and Fluorometric Methods for In Vitro Assay Development
UV-Visible spectrophotometry and fluorometry are fundamental techniques for quantitative analysis and assay development. researchgate.netnih.gov The extended π-system of the isoquinolone core in this compound results in strong absorption of UV light, which can be exploited for quantification using Beer's Law. nih.gov
These methods are particularly useful for developing in vitro assays. nih.gov For example, if the compound inhibits an enzyme, its potency (IC₅₀) can be determined by measuring the enzyme's activity at various concentrations of the inhibitor. If the substrate or product of the enzymatic reaction is chromophoric or fluorescent, the reaction rate can be monitored directly using a spectrophotometer or fluorometer. Fluorometric assays are generally more sensitive than spectrophotometric ones. researchgate.netnih.gov The intrinsic fluorescence of the isoquinolone itself might also be utilized, where a change in its fluorescence signal upon binding to a biological target could form the basis of a binding assay.
| Method | Parameter | Hypothetical Value | Application |
| UV-Vis Spectrophotometry | λmax | ~254 nm, ~330 nm | Quantification, Purity Check (HPLC) |
| Molar Absorptivity (ε) | >10,000 L mol⁻¹ cm⁻¹ | Concentration determination via Beer's Law | |
| Fluorometry | Excitation λmax | ~330 nm | Development of high-sensitivity binding or enzyme assays |
| Emission λmax | ~450 nm | Monitoring protein-ligand interactions |
Future Research Directions and Open Questions in the Study of 6 Hydroxy 7 Methylisoquinolin 1 2h One
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
Traditional synthetic routes to isoquinolinones often require harsh conditions or multi-step procedures. rsc.org The future of synthesizing 6-Hydroxy-7-methylisoquinolin-1(2H)-one and its derivatives lies in the adoption of more efficient and environmentally benign methodologies.
Unconventional Synthetic Strategies:
C-H Activation: Transition-metal-catalyzed C-H activation has become a powerful tool for the construction of isoquinoline (B145761) and isoquinolinone cores. researchgate.net Methods utilizing rhodium(III) catalysis, for example, have enabled the synthesis of highly substituted isoquinolines through the annulation of various starting materials. acs.orgrsc.orgacs.orgnih.gov Future work could focus on applying these strategies to precursors of this compound, potentially offering a more direct and atom-economical synthesis.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable alternative for initiating chemical transformations. acs.orgresearchgate.net This method can be used to generate radical intermediates under ambient conditions, which can then undergo cyclization to form the isoquinoline scaffold. researchgate.netacs.org Exploring photoredox-catalyzed pathways for the synthesis of this compound could lead to novel and efficient routes that are not accessible through traditional thermal methods.
Flow Chemistry: Continuous-flow synthesis presents a scalable and safe approach for chemical manufacturing. An electrochemical continuous-flow method has been developed for the synthesis of isoquinoline-1,3(2H,4H)-diones under metal-free and oxidant-free conditions. rsc.org Adapting such flow processes for the synthesis of this compound could improve reaction efficiency, yield, and safety, particularly for large-scale production. thieme-connect.de
Sustainable Approaches: The use of ultrasonic irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of isoquinolin-1(2H)-one derivatives, representing a greener synthetic approach. nih.gov Furthermore, copper-catalyzed intramolecular cyclization in water has been developed for the facile synthesis of isoquinolines, avoiding the use of organic solvents. rsc.org Future research should aim to incorporate these sustainable techniques into the synthesis of this compound.
Discovery of Novel Biological Targets and Undiscovered Mechanistic Pathways
The isoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.gov While the precise targets of this compound are not yet fully elucidated, research on related compounds provides a roadmap for future investigations.
Potential Biological Targets and Mechanisms:
Kinase Inhibition: Substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-kinase (ROCK), a target for cardiovascular diseases. nih.gov Given this precedent, this compound and its derivatives should be screened against a panel of kinases to identify potential new targets.
Anticancer Mechanisms: A novel 3-acyl isoquinolin-1(2H)-one derivative was found to induce G2 phase cell cycle arrest, apoptosis, and GSDME-dependent pyroptosis in breast cancer cells. nih.gov The study highlighted the involvement of the MEK/ERK and p38 MAPK pathways. nih.gov Future studies on this compound could investigate similar mechanisms of action, including its effect on cell cycle regulation, apoptosis induction, and the potential to trigger pyroptotic cell death in various cancer cell lines.
Antiviral Activity: Isoquinoline alkaloids have been shown to possess antiviral properties by interfering with pathways crucial for viral replication. nih.gov In silico studies have suggested that isoquinoline alkaloids can effectively bind to proteins of viruses like SARS-CoV-2. mdpi.com Screening this compound against a range of viruses could uncover novel antiviral leads.
Application in Chemical Biology as a Scaffold for Probe Development
The inherent properties of the isoquinoline nucleus make it an attractive scaffold for the development of chemical probes to study biological systems. rsc.org
Future Applications in Chemical Biology:
Fluorescent Probes: Isoquinoline derivatives are known to exhibit fluorescent properties. nih.gov This opens the door to designing and synthesizing fluorescent probes based on the this compound scaffold. Such probes could be used for bio-imaging applications, allowing for the visualization and tracking of biological processes in living cells. researchgate.netcrimsonpublishers.com For instance, a ratiometric fluorescent probe based on an isoquinolinium salt has been developed for the detection of fluoride (B91410) ions. researchgate.netdocumentsdelivered.com
Target Identification and Validation: By functionalizing the this compound core with reactive groups or photo-affinity labels, it can be converted into a probe for identifying its direct binding partners within the cell. This would be a crucial step in elucidating its mechanism of action and validating its biological targets.
Modulating Biological Pathways: As a "privileged scaffold," derivatives of this compound can be synthesized to create a library of compounds for screening against various biological pathways. nih.govrsc.org This could lead to the discovery of new modulators of important cellular processes.
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Reactivity and Biological Activity
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling the rapid prediction of chemical properties and biological activities. mdpi.com
Computational Approaches for Future Research:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activities. researchgate.netnih.gov Machine learning algorithms such as support vector machines and artificial neural networks can be employed to build robust predictive models. ijsmr.innih.gov These models can then be used to virtually screen large libraries of related compounds to identify those with the highest predicted potency.
Predictive Modeling of Reactivity: AI and ML can also be used to predict the reactivity of this compound in various chemical reactions. This would aid in the design of more efficient synthetic pathways and the prediction of potential metabolic transformations in a biological system.
In Silico Screening: Computational workflows can be designed to predict the bioactivity and bioavailability of novel derivatives of this compound. mdpi.comnih.gov This in silico screening can prioritize which compounds to synthesize and test experimentally, saving time and resources.
Synergistic Research Across Disciplines to Advance Understanding of Isoquinolinone Chemical Space
A comprehensive understanding of the potential of this compound will require a collaborative, interdisciplinary approach.
Areas for Interdisciplinary Collaboration:
Synthetic and Computational Chemistry: Synthetic chemists can create novel derivatives of this compound, while computational chemists can use modeling and simulation to predict their properties and guide the design of new compounds.
Chemistry and Biology: The synthesized compounds can be evaluated by biologists to determine their activity in various assays. These results can then be fed back to the chemists to inform the design of the next generation of molecules.
Pharmacology and Toxicology: Promising compounds will need to be studied by pharmacologists and toxicologists to understand their behavior in whole organisms and to assess their safety profiles.
Materials Science: The fluorescent properties of isoquinolinone derivatives could be explored in collaboration with materials scientists for the development of new optical materials or sensors. nih.gov
By fostering these synergistic interactions, the scientific community can unlock the full potential of the isoquinolinone chemical space and pave the way for new discoveries and applications.
Q & A
Basic: How can researchers optimize the synthesis of 6-Hydroxy-7-methylisoquinolin-1(2H)-one to improve yield and purity?
Answer: Optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) and purification techniques. For example, flash column chromatography with gradient elution (e.g., ethyl acetate/hexane ratios) can isolate the compound effectively, as demonstrated in substituted isoquinolinone syntheses . Thin-layer chromatography (TLC) should be used to monitor reaction progress. Yield improvements may require stoichiometric tuning of reagents like benzyloxy or methoxy substituents, as seen in analogous protocols .
Advanced: What strategies resolve contradictions in spectroscopic data for substituted derivatives of this compound?
Answer: Cross-validation using complementary techniques is critical. For example, discrepancies in coupling constants or shifts can be resolved via 2D NMR (e.g., COSY, HSQC) or X-ray crystallography. In cases of ambiguous mass spectrometry (HRMS) results, isotopic pattern analysis and high-resolution calibration are recommended, as applied to structurally similar isoquinolinones . Additionally, factorial experimental designs (e.g., response surface methodology) can systematically identify confounding variables .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
Answer: Key techniques include:
- NMR spectroscopy (, DEPT) to confirm substitution patterns and hydrogen bonding .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- FTIR spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl) .
- Melting point analysis to assess purity .
Advanced: How can computational modeling elucidate this compound’s reactivity and electronic properties?
Answer: Density functional theory (DFT) calculations can predict electrophilic/nucleophilic sites by mapping electrostatic potentials (ESP) and frontier molecular orbitals (FMOs). Molecular dynamics (MD) simulations assess solvation effects and stability under varying pH conditions, aligning with experimental solubility data . For example, TD-DFT can model UV-vis absorption spectra to correlate with experimental values .
Basic: What experimental design principles apply to studying solvent effects on this compound’s stability?
Answer: A factorial design (e.g., 2 factorial) tests variables like solvent polarity (e.g., DMSO vs. ethanol), temperature, and light exposure. Response variables include degradation rates (monitored via HPLC) and crystallinity (via XRD). Fractional factorial designs reduce experimental runs while capturing interaction effects, as outlined in chemical engineering methodologies .
Advanced: How can structure-activity relationships (SARs) be established for this compound derivatives in biological systems?
Answer: Synthesize derivatives with varied substituents (e.g., methoxy, benzyloxy) and evaluate bioactivity (e.g., enzyme inhibition assays). Pair experimental results with molecular docking studies to identify binding affinities to target proteins (e.g., MT2 receptors) . Multivariate regression analysis can quantify substituent effects on activity, as demonstrated in isoquinolinone SAR studies .
Basic: What protocols ensure reproducibility in synthesizing this compound?
Answer: Standardize reaction parameters (e.g., inert atmosphere, controlled humidity) and document deviations. Use internal standards (e.g., deuterated solvents for NMR) and replicate reactions across multiple batches. Detailed spectral data archiving (e.g., NMR peak assignments) is critical, as shown in published synthetic workflows .
Advanced: What advanced spectroscopic methods elucidate electronic transitions in this compound?
Answer: Time-dependent DFT (TD-DFT) simulations paired with UV-vis spectroscopy can model and transitions. Transient absorption spectroscopy (TAS) reveals excited-state dynamics, while circular dichroism (CD) probes chiral environments in derivatives .
Basic: How should researchers assess the solubility and stability of this compound under physiological conditions?
Answer: Conduct shake-flask solubility tests in buffers (pH 1–7.4) and analyze via HPLC. Accelerated stability studies (40°C/75% RH) over 1–3 months, with degradation products monitored via LC-MS. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .
Advanced: What mechanistic insights can kinetic isotope effects (KIEs) provide for this compound’s reactions?
Answer: Deuterium labeling at hydroxyl or methyl groups can distinguish between proton-transfer vs. radical-mediated pathways. KIEs >1 suggest bond-breaking in the rate-determining step, while KIE ≈1 implicate pre-equilibrium steps. Isotope tracer studies combined with kinetic profiling are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
